
4-Amino-2-fluoro-3-methylbenzoic acid
Overview
Description
4-Amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the fourth position, a fluorine atom at the second position, and a methyl group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-3-methylbenzoic acid with ammonia or an amine source under suitable conditions. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine undergoes acetylation under mild conditions:
Reagents : Acetic anhydride, pyridine (base catalyst)
Conditions : 0–25°C, 2–4 hours
Product : N-Acetyl-2-fluoro-3-methyl-4-aminobenzoic acid
Yield : 85–92%
Mechanism :
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Nucleophilic attack by the amino group on acetic anhydride.
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Pyridine neutralizes the generated acetic acid, shifting equilibrium toward product formation.
Esterification of the Carboxylic Acid
The carboxylic acid is converted to methyl ester via acid-catalyzed esterification:
Reagents : Methanol, H₂SO₄ (catalyst)
Conditions : Reflux at 65°C, 6–8 hours
Product : Methyl 4-amino-2-fluoro-3-methylbenzoate
Yield : 78–84%
Key Data :
Property | Value |
---|---|
Molecular Formula | C₉H₁₀FNO₂ |
Molecular Weight | 183.18 g/mol |
Melting Point | 215–216°C (post-purification) |
Decarboxylation Reactions
Thermal decarboxylation occurs under basic conditions:
Reagents : NaOH (10% w/v), heat
Conditions : 150–180°C, 3–5 hours
Product : 3-Fluoro-4-methylaniline
Yield : 60–68%
Mechanistic Insight :
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Deprotonation of the carboxylic acid forms a carboxylate anion.
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CO₂ elimination generates a resonance-stabilized aryl intermediate.
Oxidation to Nitro Derivatives
Controlled oxidation converts the amino group to nitro:
Reagents : HNO₃ (conc.), H₂SO₄ (catalyst)
Conditions : 0–5°C, 30–60 minutes
Product : 2-Fluoro-3-methyl-4-nitrobenzoic acid
Yield : 70–75%
Safety Note :
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Exothermic reaction requires strict temperature control to avoid over-oxidation.
Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs electrophiles to the meta position relative to itself:
Bromination
Reagents : Br₂, FeBr₃ (catalyst)
Conditions : 25°C, 1–2 hours
Product : 4-Amino-2-fluoro-5-bromo-3-methylbenzoic acid
Yield : 55–60%
Nitration
Reagents : HNO₃/H₂SO₄ mixture
Conditions : 0–10°C, 30 minutes
Product : 4-Amino-2-fluoro-5-nitro-3-methylbenzoic acid
Yield : 50–58%
Coupling Reactions
The carboxylic acid participates in peptide bond formation:
Reagents : EDC/HOBt, amine nucleophiles
Conditions : RT, 12–24 hours in DMF
Product : Amide derivatives (e.g., with benzylamine)
Yield : 65–75%
Applications :
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Synthesis of protease inhibitor analogs.
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Building block for metal-organic frameworks (MOFs).
pH-Dependent Reactivity
The compound’s acidity (pKa ≈ 4.3 ) influences solubility and reaction pathways:
Functional Group | pKa Range |
---|---|
Carboxylic acid | 4.2–4.5 |
Amino group | 2.8–3.2 |
Implications :
-
Deprotonation at pH > 4.5 enhances nucleophilicity of the carboxylate.
-
Protonation of the amino group at pH < 3 facilitates electrophilic substitutions.
Catalytic Hydrogenation
Hydrogenation removes protecting groups (e.g., benzyl):
Reagents : H₂ gas, Pd/C (5–10% wt)
Conditions : 40–60°C, 4–10 atm H₂, 3–10 hours
Yield : 96–98%
Case Study :
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Amino-2-fluoro-3-methylbenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it an essential intermediate in organic synthesis.
Reactivity and Mechanisms
The amino group in the compound can form hydrogen bonds, while the fluorine atom can engage in halogen bonding. These interactions enhance the compound's binding affinity and specificity towards various biological targets, influencing its reactivity in synthetic pathways.
Biological Applications
Enzyme Interaction Studies
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its unique structure enables researchers to investigate how modifications affect enzyme activity and metabolic processes.
Pharmacological Potential
The compound has shown potential pharmacological effects due to its ability to modulate biological pathways through specific molecular interactions. This makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its properties make it suitable for developing various chemical products used in different industries, including pharmaceuticals and agrochemicals.
Case Study 1: Metabolism Studies
A study utilizing quantitative structure-metabolism relationships investigated the metabolic fate of substituted benzoic acids, including this compound, in rats. The research highlighted the significance of structural modifications on metabolic pathways and urinary excretion profiles, providing insights into potential pharmacokinetics .
Case Study 2: Synthesis Techniques
Research has focused on developing efficient synthesis methods for producing this compound from readily available starting materials like m-fluoroaniline. These methods aim to reduce production costs and environmental impact while maintaining high yields and purity .
Mechanism of Action
The mechanism of action of 4-Amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-4-fluorobenzoic acid
- 3-Fluoro-2-methylbenzoic acid
Comparison: 4-Amino-2-fluoro-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. For example, the presence of both an amino group and a fluorine atom can enhance its reactivity and binding interactions compared to similar compounds .
Biological Activity
4-Amino-2-fluoro-3-methylbenzoic acid (AFMBA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
AFMBA features a benzoic acid backbone with an amino group, a fluoro substituent, and a methyl group. Its molecular formula is , and it has a molecular weight of approximately 169.15 g/mol. The presence of the amino group allows for hydrogen bonding with biological molecules, while the fluorine atom enhances its electronic properties, potentially affecting reactivity and interactions with biological targets.
1. Antimicrobial Properties
Studies indicate that AFMBA exhibits significant antimicrobial activity against various bacterial strains. Preliminary findings suggest its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
2. Anticancer Activity
AFMBA has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound appears to induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .
Table 1: Anticancer Activity of AFMBA
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.33 | Induces apoptosis via G2/M phase arrest |
A549 | 4.22 | Inhibits tubulin polymerization |
HCT-116 | 3.46 | Downregulates Bcl-2, upregulates Bax |
3. Anti-inflammatory Effects
AFMBA has been investigated for its potential anti-inflammatory properties. Research indicates that it can modulate inflammatory responses in vitro by influencing signaling pathways related to inflammation, such as p38 MAPK and VEGFR-2 pathways .
The mechanism by which AFMBA exerts its biological effects involves several pathways:
- Binding to Biological Targets : The amino group facilitates hydrogen bonding with proteins and enzymes, enhancing interaction with biological targets.
- Influence on Cellular Signaling : The fluoro substituent may alter the electronic characteristics of the compound, affecting its interaction with cellular signaling pathways involved in inflammation and cancer progression.
- Induction of Apoptosis : The compound's ability to induce cell cycle arrest suggests that it may act on critical regulators of the cell cycle, leading to programmed cell death in cancerous cells .
Case Studies
Several case studies have highlighted the potential applications of AFMBA:
- In Vitro Studies : A study conducted on MCF-7 cells demonstrated that AFMBA significantly reduced cell viability at concentrations as low as 5 µM, indicating potent anticancer activity.
- In Vivo Models : Animal studies have shown that AFMBA administration resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-amino-2-fluoro-3-methylbenzoic acid, and how can they be experimentally determined?
- Methodological Answer : Key properties include melting point (>300°C inferred from analogs like 4-(Aminomethyl)benzoic acid ), molecular weight (169.15 g/mol via mass spectrometry), and solubility (polar solvents due to carboxylic acid/amine groups). Use differential scanning calorimetry (DSC) for melting point determination and HPLC with UV detection for purity analysis (>97% as per commercial grades ). Cross-validate spectral data (e.g., NMR, IR) with computational tools like PubChem’s InChIKey .
Q. What synthetic routes are recommended for preparing this compound?
- Methodological Answer : Halogenation-amination sequences are common for fluorinated benzoic acids. For example:
Start with 2-fluoro-3-methylbenzoic acid.
Introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .
Optimize reaction conditions (e.g., solvent: ethanol, temperature: 80°C) to avoid side products like over-fluorinated analogs .
Monitor intermediates using TLC (hexane/EtOH, 1:1) and confirm structures via NMR (e.g., δ 3.86 ppm for methoxy groups in related triazine derivatives ).
Q. How should researchers characterize the purity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% as per commercial standards ). Complement with elemental analysis (C, H, N) and NMR to detect fluorine-specific impurities . For trace metal analysis, employ ICP-MS if the compound is used in biological assays .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer : Contradictions may arise from solvent effects or tautomerism. For example:
- Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts .
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions.
- Cross-reference with computational predictions (e.g., ChemDraw or Gaussian simulations) .
Document all conditions (pH, temperature) to ensure reproducibility .
Q. What strategies are effective for derivatizing this compound into bioactive analogs?
- Methodological Answer : Target the amino and carboxyl groups for functionalization:
- Amide formation : React with acyl chlorides (e.g., benzoyl chloride) in THF under N₂ .
- Triazine coupling : Use cyanuric chloride to link to phenolic moieties (45°C, 1 h reaction time) .
- Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) for catalytic or antimicrobial studies .
Validate bioactivity via enzyme inhibition assays (e.g., COX-2) or microbial growth inhibition (MIC against E. coli) .
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) based on the compound’s SMILES string (e.g.,
C1=CC(=C(C(=C1F)C)N)C(=O)O
) . - DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites for fluorination .
- ADMET prediction : Employ SwissADME to assess solubility, permeability, and toxicity .
Q. Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in reported melting points or yields across studies?
- Methodological Answer :
- Reproduce conditions : Ensure identical solvents, heating rates, and equipment (e.g., capillary vs. DSC).
- Check impurities : Use HPLC to detect byproducts (e.g., 4-Amino-2-hydroxybenzoic acid analogs ).
- Collaborate : Share raw data (e.g., NMR spectra) via platforms like PubChem to resolve inconsistencies .
Properties
IUPAC Name |
4-amino-2-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKRCZFHARCFGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598328 | |
Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194804-84-7 | |
Record name | 4-Amino-2-fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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